molecular formula C4H10NO8P B1194230 Ácido 4-fosfo-D-eritrohidroxámico CAS No. 718599-64-5

Ácido 4-fosfo-D-eritrohidroxámico

Número de catálogo: B1194230
Número CAS: 718599-64-5
Peso molecular: 231.10 g/mol
Clave InChI: JJQQOJRGUHNREK-PWNYCUMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ácido 4-Fosfo-D-Eritronohidroxámico es un compuesto orgánico que pertenece a la clase de los fosfatos de monosacáridos. Se caracteriza por la presencia de un grupo fosfatado unido a una unidad de carbohidrato. La fórmula molecular del Ácido 4-Fosfo-D-Eritronohidroxámico es C₄H₁₀NO₈P, y tiene un peso molecular de aproximadamente 231.1 g/mol

Aplicaciones Científicas De Investigación

Inhibition of 6-Phosphogluconate Dehydrogenase

One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.

Case Studies

  • Prodrug Development : Researchers have synthesized various prodrugs of 4-phospho-D-erythronohydroxamic acid to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
  • Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from 4-phospho-D-erythronohydroxamic acid correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .

Pharmacological Insights

4-Phospho-D-erythronohydroxamic acid has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .

Prodrug Stability and Activity

The following table summarizes the stability and biological activity of various prodrugs derived from 4-phospho-D-erythronohydroxamic acid:

Compound IDProdrug TypeRetention Time (min)Half-life (h)IC50 (µM)
3bPhosphoramidate5.95<0.1
3dMixed-S-acyl thioethyl6.92.14<0.5
3aBis-S-acyl thioethyl7.01.6<0.3
3cP-nitro phosphoramidate6.00.85<0.2
3fCycloSal5.30.63<0.7
3eBis-pivaloxymethyl6.70.53<0.9

Metabolic Stability in Human Liver Microsomes

The metabolic stability of selected prodrugs was assessed using human liver microsomes:

Compound IDMetabolic Stability (mL/min/g)
Phosphoramidate<0.5
Mixed-S-acyl ester<1
Bis-S-acyl ester<0.8

Mecanismo De Acción

El mecanismo de acción del Ácido 4-Fosfo-D-Eritronohidroxámico implica su interacción con enzimas específicas. Por ejemplo, actúa como inhibidor de la 6-fosfogluconato deshidrogenasa, una enzima implicada en la vía de las pentosas fosfato. El compuesto se une al sitio activo de la enzima, evitando la conversión de 6-fosfogluconato a ribulosa-5-fosfato, inhibiendo así el crecimiento de ciertos patógenos .

Análisis Bioquímico

Biochemical Properties

4-Phospho-D-erythronohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor. It interacts with enzymes such as ribose-5-phosphate isomerase B in Mycobacterium tuberculosis . The nature of this interaction involves the inhibition of the enzyme’s activity, which can disrupt the metabolic pathways in which the enzyme is involved. Additionally, 4-Phospho-D-erythronohydroxamic acid has been shown to mimic high-energy intermediate states in certain biochemical reactions .

Cellular Effects

The effects of 4-Phospho-D-erythronohydroxamic acid on various types of cells and cellular processes are profound. It influences cell function by inhibiting key enzymes, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of ribose-5-phosphate isomerase B can affect the pentose phosphate pathway, leading to changes in the cellular redox state and nucleotide synthesis .

Molecular Mechanism

At the molecular level, 4-Phospho-D-erythronohydroxamic acid exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor, binding to the active site of enzymes such as ribose-5-phosphate isomerase B . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, 4-Phospho-D-erythronohydroxamic acid can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phospho-D-erythronohydroxamic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Phospho-D-erythronohydroxamic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Phospho-D-erythronohydroxamic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, 4-Phospho-D-erythronohydroxamic acid may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect .

Metabolic Pathways

4-Phospho-D-erythronohydroxamic acid is involved in various metabolic pathways, including the pentose phosphate pathway . It interacts with enzymes such as ribose-5-phosphate isomerase B, affecting the flux of metabolites through these pathways . The compound can also influence the levels of certain metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Phospho-D-erythronohydroxamic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The distribution of 4-Phospho-D-erythronohydroxamic acid can affect its overall activity and function within the organism .

Subcellular Localization

The subcellular localization of 4-Phospho-D-erythronohydroxamic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy as an inhibitor .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido 4-Fosfo-D-Eritronohidroxámico implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la fosforilación del ácido D-eritronohidroxámico. La reacción generalmente implica el uso de agentes fosforilantes como oxicloruro de fósforo (POCl₃) o pentacloruro de fósforo (PCl₅) en condiciones controladas. La reacción se lleva a cabo en disolventes anhidros como diclorometano o tetrahidrofurano (THF) a bajas temperaturas para evitar la descomposición .

Métodos de Producción Industrial

La producción industrial del Ácido 4-Fosfo-D-Eritronohidroxámico puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 4-Fosfo-D-Eritronohidroxámico experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados nitrosos, aminas y fosfatos sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

Sus características estructurales, como la presencia de ambos grupos fosfato e hidroxámico, contribuyen a su reactividad química y actividad biológica distintivas .

Actividad Biológica

4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Overview of 4-Phospho-D-erythronohydroxamic Acid

4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.

Inhibition of 6-Phosphogluconate Dehydrogenase

6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Inhibition of Ribose-5-Phosphate Isomerase

4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .

Synthesis and Prodrug Development

Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .

Prodrug TypeStability (Half-life at 37°C)EC50 (µM)
PhosphoramidateShort (<1 h)10
Bis-S-acyl thioethyl estersModerate (2 h)5
CycloSaligenylHigh (>6 h)1

Case Studies and Research Findings

  • In Vitro Activity Against T. brucei :
    • Prodrugs derived from 4-PEH demonstrated significant trypanocidal activity with IC50 values ranging from 1 to 10 µM. The effectiveness was linked to their ability to permeate cell membranes and convert back to the active hydroxamate form .
  • Structural Studies :
    • Crystallographic studies have revealed the binding interactions between 4-PEH and target enzymes, providing insights into its inhibitory mechanism. For instance, the crystal structure of RpiB complexed with 4-PEH showed how the compound obstructs substrate binding .
  • Potential Therapeutic Applications :
    • Given its inhibitory effects on critical enzymes in pathogens like T. brucei and Mycobacterium tuberculosis, 4-PEH and its derivatives are being explored as potential therapeutic agents for treating diseases such as HAT and tuberculosis .

Propiedades

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOJRGUHNREK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332304
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718599-64-5
Record name 4-Phospho-D-erythronohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phospho-D-erythronohydroxamic acid
Reactant of Route 2
4-Phospho-D-erythronohydroxamic acid
Reactant of Route 3
4-Phospho-D-erythronohydroxamic acid
Reactant of Route 4
4-Phospho-D-erythronohydroxamic acid
Reactant of Route 5
4-Phospho-D-erythronohydroxamic acid
Reactant of Route 6
4-Phospho-D-erythronohydroxamic acid
Customer
Q & A

Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?

A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].

Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?

A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].

Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?

A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].

Q4: What are the limitations of 4PEH as a potential drug candidate?

A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].

Q5: What are the future directions for research on 4PEH as an antibacterial agent?

A5: Further research is needed to:

  • Improve cellular uptake: Develop and test prodrugs to enhance the delivery of 4PEH into target cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.